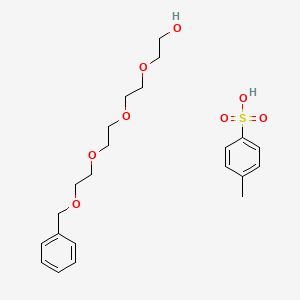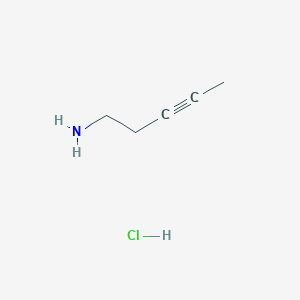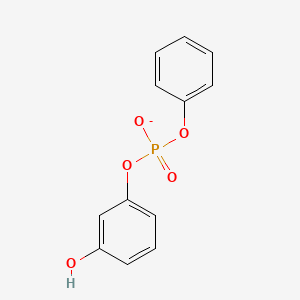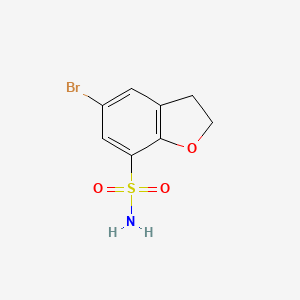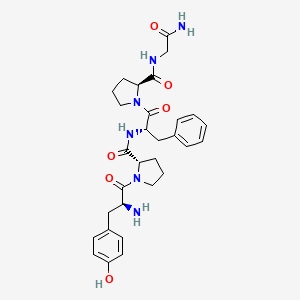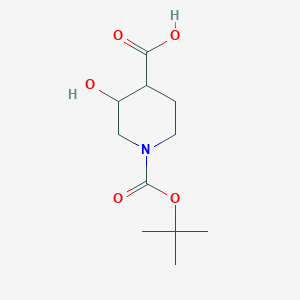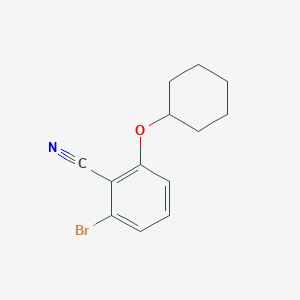
2-Bromo-6-(cyclohexyloxy)benzonitrile
Overview
Description
2-Bromo-6-(cyclohexyloxy)benzonitrile is a white to off-white crystalline powder1. It is a compound with the molecular formula BrC6H4CN2.
Synthesis Analysis
There are no specific papers or documents found related to the synthesis of 2-Bromo-6-(cyclohexyloxy)benzonitrile. However, benzonitrile can be synthesized from benzaldehyde and hydroxylamine hydrochloride3. This might provide a starting point for the synthesis of 2-Bromo-6-(cyclohexyloxy)benzonitrile.Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(cyclohexyloxy)benzonitrile is not explicitly mentioned in the search results. However, the molecular weight is 182.022.Chemical Reactions Analysis
No specific chemical reactions involving 2-Bromo-6-(cyclohexyloxy)benzonitrile were found in the search results. However, 2-(Bromomethyl)benzonitrile, a related compound, reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)meth-yl]benzonitrile4.Physical And Chemical Properties Analysis
2-Bromo-6-(cyclohexyloxy)benzonitrile is a white to off-white crystalline powder with a melting point of 82-84°C. Its boiling point is 399.8°C. This compound is soluble in organic solvents such as ether, chloroform, and benzene but is insoluble in water1.Safety And Hazards
No specific safety and hazard information for 2-Bromo-6-(cyclohexyloxy)benzonitrile was found in the search results. However, it’s always important to handle chemicals with care, using appropriate personal protective equipment and following safety protocols.
Future Directions
No specific future directions or applications for 2-Bromo-6-(cyclohexyloxy)benzonitrile were found in the search results. However, it is available for purchase for pharmaceutical testing5, which suggests potential uses in pharmaceutical research and development.
properties
IUPAC Name |
2-bromo-6-cyclohexyloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBGKJHPSCAGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(cyclohexyloxy)benzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


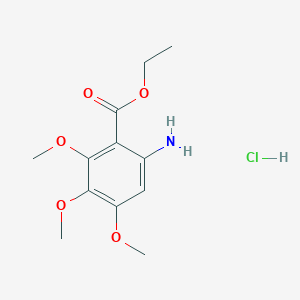

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
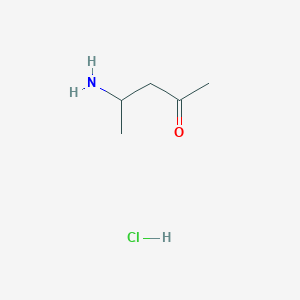
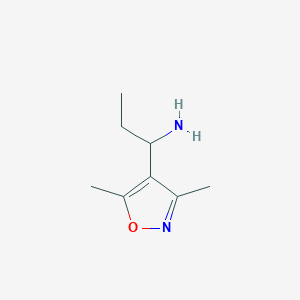
![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)
